molecular formula C22H15BrN2O5 B10909160 N'-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide

N'-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B10909160
M. Wt: 467.3 g/mol
InChI Key: HDIUGKFIIQZSEN-UHFFFAOYSA-N
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Description

N’-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that combines a naphthalene moiety with a chromene structure through an acyl hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps:

    Synthesis of 1-bromonaphthalene-2-ol: This can be achieved by brominating naphthalene-2-ol using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of 1-bromonaphthalen-2-yloxyacetic acid: The 1-bromonaphthalene-2-ol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the corresponding ether.

    Synthesis of 2-oxo-2H-chromene-3-carbohydrazide: This intermediate can be synthesized by reacting 2-oxo-2H-chromene-3-carboxylic acid with hydrazine hydrate.

    Final Coupling Reaction: The final compound is obtained by coupling 1-bromonaphthalen-2-yloxyacetic acid with 2-oxo-2H-chromene-3-carbohydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Hydrolysis: The acyl hydrazide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and hydrazides.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Hydrolysis: Corresponding acids and hydrazides.

Scientific Research Applications

Chemistry

In organic synthesis, N’-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The presence of the chromene moiety is particularly interesting due to its known biological activities.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments. Its unique electronic properties could also make it useful in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of N’-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The chromene moiety could intercalate with DNA, while the naphthalene ring could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 1-bromonaphthalene and 2-naphthol.

    Chromene derivatives: Compounds like coumarin and 4-hydroxycoumarin.

    Acyl hydrazides: Compounds like isoniazid and hydralazine.

Uniqueness

N’-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide is unique due to the combination of the naphthalene and chromene moieties, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H15BrN2O5

Molecular Weight

467.3 g/mol

IUPAC Name

N'-[2-(1-bromonaphthalen-2-yl)oxyacetyl]-2-oxochromene-3-carbohydrazide

InChI

InChI=1S/C22H15BrN2O5/c23-20-15-7-3-1-5-13(15)9-10-18(20)29-12-19(26)24-25-21(27)16-11-14-6-2-4-8-17(14)30-22(16)28/h1-11H,12H2,(H,24,26)(H,25,27)

InChI Key

HDIUGKFIIQZSEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NNC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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